![molecular formula C22H24FN5O2 B2730026 6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105200-87-0](/img/structure/B2730026.png)

6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

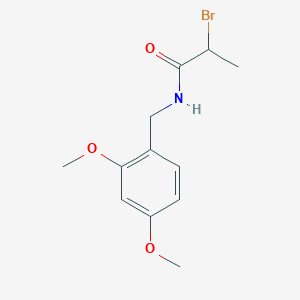

The compound “6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a complex organic molecule. It has a molecular formula of C22H24FN5O2 and a molecular weight of 409.465. This compound is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3 . It also contains a cyclopropyl group, a fluorophenyl group, and an azepan-1-yl-2-oxoethyl group attached to the pyridazinone core.Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Useful Precursors for Synthesis of New Heterocyclic Compounds : Research by Abdelhamid, Fahmi, and Baaiu (2016) explores the synthesis of various azolo[3,4-d]pyridazines and related compounds, showcasing the versatility of these structures in creating a wide array of heterocycles. These compounds were characterized by elemental analyses and spectral data, providing a foundation for further application in material science and medicinal chemistry A. Abdelhamid, A. Fahmi, B. S. Baaiu, 2016.

Antibacterial Activity of Nitrogen-Carbon-Linked Compounds : A study conducted by Genin et al. (2000) highlights the antibacterial potential of nitrogen-carbon-linked azolylphenyl)oxazolidinone compounds, demonstrating the significant role of substituent effects on antibacterial activity. This study exemplifies the application of heterocyclic compounds in developing new antibacterial agents with expanded activity against Gram-negative organisms M. Genin et al., 2000.

Corrosion Inhibition

Evaluation of Corrosion Inhibition : Research by Chadli et al. (2017) on aza-pseudopeptides, including derivatives related to the queried compound, assesses their efficiency as corrosion inhibitors for mild steel in acidic environments. The findings from electrochemical impedance spectroscopy and Tafel polarization measurements indicate that these compounds are effective in reducing corrosion, which could be beneficial in industrial applications R. Chadli et al., 2017.

Synthesis and Reactivity of Heterocyclic Structures

Synthetic Approaches and Reactivity : The work of Akçamur et al. (1997) and El-Mariah et al. (2006) explores the synthesis and reactivity of pyrazolo[3,4-d]pyridazines and related structures, providing insights into the cyclization reactions and antimicrobial activity of these compounds. Such studies are crucial for the development of new pharmaceuticals and materials with specific functional properties Y. Akçamur, A. Şener, A. Mustafa Ipekoglu, G. Kollenz, 1997; F. El-Mariah, M. Hosny, A. Deeb, 2006.

properties

IUPAC Name |

6-[2-(azepan-1-yl)-2-oxoethyl]-4-cyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O2/c23-16-7-9-17(10-8-16)28-21-18(13-24-28)20(15-5-6-15)25-27(22(21)30)14-19(29)26-11-3-1-2-4-12-26/h7-10,13,15H,1-6,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBDVFZNTVVSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate](/img/structure/B2729948.png)

![5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2729951.png)

![2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729954.png)

![4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid](/img/structure/B2729955.png)

![6-Propyl-5-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2729957.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2729958.png)

![ethyl 4-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2729962.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2729963.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2729964.png)

![3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2729965.png)

![3,4,5-triethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729966.png)